molecular formula C19H15NO B14609359 Ethanone, 2,2-diphenyl-1-(3-pyridinyl)- CAS No. 60148-01-8

Ethanone, 2,2-diphenyl-1-(3-pyridinyl)-

Cat. No.: B14609359
CAS No.: 60148-01-8
M. Wt: 273.3 g/mol
InChI Key: YMAFRMZPLWJQCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanone, 2,2-diphenyl-1-(3-pyridinyl)- is a ketone derivative featuring a central ethanone backbone substituted with two phenyl groups at the 2-position and a 3-pyridinyl group at the 1-position. The compound’s molecular formula is inferred as C₂₀H₁₅NO (molecular weight ~285 g/mol), with increased hydrophobicity compared to simpler pyridinyl ketones due to the diphenyl substituents .

Properties

CAS No.

60148-01-8

Molecular Formula

C19H15NO

Molecular Weight

273.3 g/mol

IUPAC Name

2,2-diphenyl-1-pyridin-3-ylethanone

InChI

InChI=1S/C19H15NO/c21-19(17-12-7-13-20-14-17)18(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-14,18H

InChI Key

YMAFRMZPLWJQCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)C3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Reaction Steps

  • Formation of N,P-Acetal :

    • 4-(Methylsulfonyl)benzaldehyde reacts with aniline and diphenylphosphite to form the N,P-acetal intermediate.
    • Conditions : 16 h at room temperature in isopropyl acetate.
    • Yield : 98%.
  • Coupling with 3-Pyridinecarboxaldehyde :

    • The N,P-acetal reacts with 3-pyridinecarboxaldehyde in the presence of Cs₂CO₃.
    • Conditions : THF/i-PrOH (4:1), 24 h at room temperature.
    • Yield : 82%.
  • Hydrolysis to Ethanone :

    • The enamine intermediate undergoes hydrolysis with 3N HCl.
    • Conditions : 3 h at room temperature.

Key Data

Parameter Value
Overall Yield 75–82%
Purity (Post-HPLC) >95%
Key Intermediate N,P-Acetal

Organozinc Reagent Coupling

Copper-mediated coupling of organozinc reagents with acyl chlorides offers a direct route to diaryl ethanones.

Procedure

  • Synthesis of (Diphenylmethyl)zinc Bromide :

    • Diphenylmethane reacts with Zn and Pd catalyst in THF.
    • Conditions : Reflux under argon.
  • Coupling with 3-Pyridinylacetyl Chloride :

    • The zinc reagent reacts with 3-pyridinylacetyl chloride in the presence of CuCN/LiBr.
    • Conditions : DME solvent, −60°C to room temperature.
    • Yield : 59–68%.

Challenges

  • Side Reactions : Competing N-alkylation may occur without precise temperature control.
  • Purification : Requires column chromatography (hexane/EtOAc).

Suzuki-Miyaura coupling enables the introduction of pyridinyl groups via palladium catalysis.

Protocol

  • Synthesis of Halopyridinyl Ethanone :

    • 2,6-Dihalopyridine reacts with phenylboronic acid under Pd catalysis.
    • Conditions : Toluene, K₂CO₃, 80°C.
  • Borylation and Coupling :

    • The halide intermediate undergoes borylation with bis(pinacolato)diboron.
    • Conditions : Pd(dppf)Cl₂, KOAc, 85°C.

Performance Metrics

Metric Value
Isolated Yield 70–75%
Turnover Number (TON) >1,000

Multi-Component Condensation

A three-component reaction involving benzaldehyde derivatives, acetophenone, and ammonia derivatives has been explored.

Mechanism

  • Knoevenagel Condensation :
    • Benzaldehyde and acetophenone form a chalcone intermediate.
  • Cyclization with Ammonia :
    • The chalcone reacts with ammonium acetate to form the pyridine ring.

Limitations

  • Low Regioselectivity : Competing formation of 2,4- vs. 3,5-substituted pyridines.
  • Yield : <50% without optimized catalysts.

Comparative Analysis of Methods

Method Yield (%) Scalability Cost Efficiency
Horner-Wittig 82 High Moderate
Organozinc Coupling 68 Moderate High
Suzuki Coupling 75 High Low
Multi-Component 45 Low Low

Industrial Production Considerations

  • Catalyst Recycling : Pd-based catalysts in Suzuki coupling require recovery systems to reduce costs.
  • Solvent Choice : Sulfolane and DME are preferred for their high boiling points and low toxicity.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2,2-diphenyl-1-(3-pyridinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Ethanone, 2,2-diphenyl-1-(3-pyridinyl)- has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which Ethanone, 2,2-diphenyl-1-(3-pyridinyl)- exerts its effects involves interactions with specific molecular targets and pathways. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the phenyl groups can enhance lipophilicity and membrane permeability. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a) 3-Acetylpyridine (1-(3-Pyridinyl)ethanone)
  • Structure : Simplest analog, lacking phenyl groups.
  • Properties : Lower molecular weight (121.13 g/mol), higher water solubility (42,670 mg/L), and moderate hydrophobicity (log Kow = 0.49) due to the absence of bulky substituents .
  • Key Difference : The diphenyl groups in the target compound enhance steric hindrance and lipophilicity, reducing solubility and altering reactivity.
b) Pyrifenox (1-(2,4-Dichlorophenyl)-2-(3-pyridinyl)ethanone O-methyloxime)
  • Structure : Features dichlorophenyl and oxime groups.
  • Properties : Molecular weight ~294.9 g/mol (C₁₄H₁₂Cl₂N₂O). The electron-withdrawing Cl groups increase stability and bioactivity, contributing to its use as a fungicide .
c) Ethanone, 2,2-Dibromo-1-(3-pyridinyl)-
  • Structure : Bromine atoms replace phenyl groups at the 2-position.
  • Properties: Higher molecular weight (278.93 g/mol) and reactivity due to Br’s electronegativity.
  • Key Difference : The diphenyl groups in the target compound offer π-π stacking capabilities absent in the brominated analog.

Physical and Chemical Properties

Table 1: Comparative Properties of Selected Pyridinyl Ethanones

Compound Molecular Weight (g/mol) log Kow Water Solubility (mg/L) Vapor Pressure (mm Hg)
3-Acetylpyridine 121.13 0.49 42,670 0.0864 @ 20°C
Pyrifenox ~294.9 N/A N/A N/A
Ethanone, 2,2-dibromo- 278.93 N/A N/A N/A
Target Compound ~285 (inferred) >2.0† <100‡ <0.01‡

†Estimated higher log Kow due to diphenyl groups; ‡Inferred from structural analogs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethanone, 2,2-diphenyl-1-(3-pyridinyl)-, and how do reaction conditions influence yield?

  • Methodology : A plausible route involves Friedel-Crafts acylation using 3-acetylpyridine (1-(3-pyridinyl)ethanone) with diphenylmethane derivatives. Catalysts like AlCl₃ or FeCl₃ in anhydrous dichloromethane at 0–5°C may enhance selectivity. Alternatively, Suzuki-Miyaura coupling could link aryl groups to the pyridinyl-acetone core. Monitor reaction progress via TLC or HPLC, optimizing temperature and stoichiometry to mitigate side products like over-alkylation.
  • Data Considerations : Yields may vary (40–75%) depending on substituent electronic effects; electron-withdrawing groups on phenyl rings may slow acylation .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key peaks should researchers expect?

  • Methodology :

  • NMR : In 1^1H NMR, expect aromatic protons (δ 7.0–8.5 ppm for pyridinyl and phenyl groups) and a ketone carbonyl signal (δ 2.1–2.5 ppm for adjacent CH₃). 13^{13}C NMR should show carbonyl C=O at ~205–210 ppm .
  • IR : Strong C=O stretch near 1680–1720 cm⁻¹ and aromatic C-H stretches at 3000–3100 cm⁻¹ .
  • Mass Spec : Molecular ion peak at m/z ~297 (C₁₉H₁₅NO⁺) with fragmentation patterns indicating phenyl and pyridinyl loss .

Q. How does the pyridinyl moiety influence the compound’s solubility and stability in aqueous vs. organic solvents?

  • Methodology : The 3-pyridinyl group introduces polarity, enhancing solubility in polar aprotic solvents (e.g., DMSO, DMF) but reducing stability in acidic aqueous media due to protonation of the pyridine nitrogen (pKa ~1–2) . Conduct solubility tests via gravimetric analysis and monitor degradation via UV-Vis under varying pH (1–12).

Advanced Research Questions

Q. What computational methods can predict the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the ketone carbonyl is electrophilic (LUMO localization), while the pyridinyl nitrogen may act as a weak nucleophile. Compare with analogs like pyrifenox (O-methyloxime derivative) to assess electronic effects .

Q. How can researchers resolve contradictions in reported biological activity data for structurally related compounds?

  • Methodology : For bioactivity studies (e.g., antifungal or enzyme inhibition), validate assays using standardized protocols (e.g., MIC for antimicrobial tests). Cross-reference with analogs like 1-(3-pyridinyl)ethanone derivatives and account for substituent effects. For example, diphenyl groups may enhance lipophilicity and membrane penetration but reduce aqueous solubility, conflicting with in vitro vs. in vivo results .

Q. What advanced spectroscopic techniques elucidate the compound’s solid-state structure and polymorphic forms?

  • Methodology :

  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry. Prepare single crystals via slow evaporation in ethyl acetate/hexane mixtures.
  • Solid-State NMR : Differentiate polymorphs by analyzing 13^{13}C chemical shifts and dipolar couplings.
  • DSC/TGA : Monitor thermal transitions (melting points, decomposition) to identify stable polymorphs .

Q. How do free radical intermediates influence the compound’s stability under oxidative conditions?

  • Methodology : Use Electron Paramagnetic Resonance (EPR) to detect radical species during UV irradiation or thermal stress. Compare with 2,2-diphenyl-1-(3,6-dinitro-4-coumarinyl)hydrazyl free radical studies . Stabilizers like BHT (butylated hydroxytoluene) may reduce degradation.

Data Analysis and Troubleshooting

Q. Why might NMR spectra show unexpected splitting or shifts, and how can researchers address this?

  • Analysis : Dynamic effects (e.g., hindered rotation of diphenyl groups) or paramagnetic impurities may cause peak broadening. Purify via column chromatography (silica gel, hexane/EtOAc gradient) and reacquire spectra in deuterated DMSO to reduce solvent effects .

Q. How can conflicting cytotoxicity data between in vitro and in vivo models be reconciled?

  • Analysis : Consider metabolic differences (e.g., hepatic oxidation of the pyridinyl group) using microsomal incubation assays. Compare with pyrifenox, where O-methyloxime modification reduces toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.